molecular formula C9H9BrO B1282258 4-Bromo-2,5-dimethylbenzaldehyde CAS No. 88111-74-4

4-Bromo-2,5-dimethylbenzaldehyde

Cat. No. B1282258
CAS RN: 88111-74-4
M. Wt: 213.07 g/mol
InChI Key: ZTZFGJSUCDDCRK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a bromine atom attached to the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and material science.

Synthesis Analysis

The synthesis of related compounds derived from 4-bromobenzaldehyde has been reported through condensation reactions. For instance, Schiff base monomers were synthesized by condensing 4-bromobenzaldehyde with aromatic aminophenols, leading to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another study demonstrated the lithiation of a dimer derived from a related compound, which served as a precursor for substituted pyrrole-2-carboxaldehydes . These methods highlight the reactivity of the bromobenzaldehyde moiety and its utility in synthesizing more complex organic structures.

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-2,5-dimethylbenzaldehyde has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde provided insights into the molecular conformation and intermolecular interactions . Similarly, the structure of a 5-bromo-1H-indole derivative was confirmed by X-ray single crystal diffraction, and its electronic spectra were assigned based on TD-DFT results .

Chemical Reactions Analysis

4-Bromobenzaldehyde participates in various chemical reactions, forming diverse compounds. It has been used in condensation reactions to create indole derivatives with good thermal stability . Additionally, selective ortho-bromination of benzaldoximes, using palladium-catalyzed C-H activation, has been applied to synthesize substituted 2-bromobenzaldehydes . These reactions demonstrate the versatility of bromobenzaldehydes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehyde derivatives have been extensively studied. The synthesized Schiff base monomers and their polyphenol derivatives exhibited specific thermal, optical, electrochemical, and fluorescent properties, which were characterized by various techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . The effects of substituents on these properties were also investigated, showing that electron-donating groups can influence the electrochemical and thermal behavior of these compounds . The study of bromine substitution on benzaldehyde derivatives revealed that it affects the intermolecular interactions and enhances certain optical properties, which could be beneficial for nonlinear optical applications .

Scientific Research Applications

  • 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
  • It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
  • This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .

  • 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
  • It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
  • This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .

  • 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
  • It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
  • This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .

Safety And Hazards

4-Bromo-2,5-dimethylbenzaldehyde is associated with several safety hazards. It is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

4-bromo-2,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZFGJSUCDDCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519395
Record name 4-Bromo-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethylbenzaldehyde

CAS RN

88111-74-4
Record name 4-Bromo-2,5-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88111-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4 g (15 mmol, 1 eq.) of 1,4-dibromo-2,5-dimethylbenzene are solubilized in 50 mL of distilled THF, in a Schlenk tube under argon. The medium is then cooled to −78° C., then 6.6 mL (16.6 mmol, 1.1 eq.) of BuLi (2.5M in hexane) are added dropwise. After stirring at this temperature for 1 hour, 5.3 mL (68 mmol, 4.5 eq.) of freshly distilled DMF are added. The reaction medium is again stirred at this temperature for 1 hour, and then the temperature returns to ambient temperature overnight. Next, the medium is diluted with a solution of ammonium chloride and then extracted three times with ethyl acetate. The organic phases are combined, dried over magnesium sulphate, and concentrated under reduced pressure. The residue is purified by silica column chromatography (eluent: ethyl acetate/petroleum ether: 80/20), so as to give a white solid (m: 1.3 g, yield: 40%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1,4-dibromo-2,5-dimethylbenzene (5.0 g, 18.94 mmol, Aldrich) in anhydrous THF (20 mL) was cooled to about −10° C. Isopropyl magnesium chloride (3.95 mL, 2.0 M in THF, 7.9 mmol) was added. The mixture was allowed to stir at about −10° C. for about 0.25 h. Next n-butyl lithium (6.31 mL, 2.5 M in hexanes, 15.8 mmol) was added dropwise keeping the temperature at or below about 0° C. Once the addition was complete the reaction was stirred at about −10° C. for about 1 h. Next a solution of DMF in 10 mL anhydrous THF (20.52 mmol) was added dropwise keeping the temperature at or below about 0° C. The reaction was stirred at ambient temperature for about 3 hours. The reaction was poured into about 50 mL of about 5 M aqueous citric acid solution (exothermic) and stirred at room temperature for about 10 minutes. The layers were separated and the aqueous layer was extracted once with toluene (50 mL). The combined organic layers were washed with water (20 mL), then concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/petroleum ether 5:95) to give 4-bromo-2,5-dimethylbenzaldehyde (3.66 g, 17.18 mmol, 91%) as a pale crystalline solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 2.43 (3 H, s); 2.60 (3 H, s); 7.47 (1 H, s); 7.63 (1 H, s) 10.2 (1 H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step Two
Quantity
6.31 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-dimethylbenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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4-Bromo-2,5-dimethylbenzaldehyde

Citations

For This Compound
28
Citations
AC Grimsdale, R Cervini, RH Friend, AB Holmes… - Synthetic metals, 1997 - Elsevier
The development of improved polymers for light emitting diodes (LED)s requires fluorescent materials with high electron affinities to act both as emitters and as charge transport …
Number of citations: 17 www.sciencedirect.com
JN Moorthy, P Mal, N Singhal… - The Journal of …, 2004 - ACS Publications
The (E)-photoenols generated in situ by photolysis of o-tolualdehydes 1−5 in the solid state react with the precursor aldehydes as dienophiles in a hetero-Diels−Alder cycloaddition …
Number of citations: 20 pubs.acs.org
C Houarner-Rassin, F Chaignon, C She… - … of Photochemistry and …, 2007 - Elsevier
We report herein the preparation, the electrochemical, the absorption and the emission properties of new heteroleptic bisterpyridine ruthenium complexes composed of a terpyridine …
Number of citations: 43 www.sciencedirect.com
L Nadella, SB Dadinaboyina, PB Kumar… - Asian Journal of …, 2023 - Wiley Online Library
An efficient and scalable Pd‐catalyzed decarboxylative cross‐coupling strategy for the synthesis of carbazoles has been developed by using N‐aryl anthranilic acids. By employing a …
Number of citations: 2 onlinelibrary.wiley.com
CY Liu, P Knochel - The Journal of Organic Chemistry, 2007 - ACS Publications
The preparation of polyfunctional aryl azides by the reaction of aryl triazenes with NaN 3 in the presence of KHSO 4 or BF 3 ·OEt 2 /TFA (trifluoroacetic acid) has been described. A …
Number of citations: 129 pubs.acs.org
J Klein, A Girardon… - European Journal of …, 2023 - Wiley Online Library
The development of catalytic systems for the oxidation of organic substrates using renewable sources such as water and dioxygen remains challenging. In this paper we report the …
Q Sun, Y Pan, X Wang, H Li, J Farmakes, B Aguila… - Chem, 2019 - cell.com
The integration of enzymes with solid materials is crucial for promoting their industrialization. Understanding the enzyme behavior upon association within a confined space, though of …
Number of citations: 54 www.cell.com
K Yamamoto, T Ikeda, T Kitsuki, Y Okamoto… - Journal of the …, 1990 - pubs.rsc.org
The synthesis of optically active crown ethers (8), (14), and (18) incorporating helicene molecular frameworks is reported. Their chiral recognition properties have been examined and …
Number of citations: 77 pubs.rsc.org
TC Liang, HC Lin - Journal of Polymer Science Part A: Polymer …, 2009 - Wiley Online Library
Two H‐bonded acceptor (H‐acceptor) homopolymers 14 and 17 were successfully prepared by polymerization of fluorescent pyridyl monomers PBT and PBOT (12 and 13), which were …
Number of citations: 19 onlinelibrary.wiley.com
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org

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